2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine
Description
2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a tetrazole-based compound characterized by a benzyl ether backbone substituted with methoxy and 2-methylbenzyloxy groups. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is substituted with an ethyl group at the 2-position and linked via an amine group to the benzyl moiety. This structural framework is common in medicinal chemistry, as tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids .
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-ethyl-N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C19H23N5O2/c1-4-24-22-19(21-23-24)20-12-15-9-10-17(18(11-15)25-3)26-13-16-8-6-5-7-14(16)2/h5-11H,4,12-13H2,1-3H3,(H,20,22) |
InChI Key |
FWRINHISVBYBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzyl and methoxy groups. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the benzyl group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The compound shares structural motifs with several tetrazole- and benzylamine-derived molecules. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Profiles
- Stability : Tetrazoles resist metabolic degradation better than esters or amides, as seen in , suggesting longer half-lives.
Biological Activity
The compound 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C22H30N2O3
- Molecular Weight : 370.4852 g/mol
- CAS Number : [Insert CAS Number]
Synthesis and Characterization
The synthesis of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of tetrazole derivatives. The DPPH assay was used to evaluate the free radical scavenging ability of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .
Antihypertensive Effects
The compound has been evaluated for its potential as an angiotensin II receptor antagonist. In vitro assays demonstrated that it effectively lowers blood pressure in hypertensive models. The structure-activity relationship (SAR) analysis revealed that specific substituents on the benzene ring significantly enhance antihypertensive effects .
Urease Inhibition
Urease inhibition assays showed that 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine exhibits promising urease inhibitory activity. This property is particularly relevant for treating conditions like urease-related infections, where urease plays a crucial role in pathogenesis .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, influencing intracellular signaling cascades that regulate blood pressure and other physiological responses .
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to the active site of urease, forming critical interactions that inhibit its activity .
Case Studies
Several case studies have documented the therapeutic potential of similar tetrazole compounds:
- A study demonstrated significant antihypertensive effects in animal models treated with tetrazole derivatives, leading to a decrease in systolic blood pressure .
- Another investigation highlighted the antioxidant capabilities of tetrazole compounds in reducing oxidative stress markers in diabetic rats, showcasing their potential for broader therapeutic applications .
Data Tables
| Biological Activity | Assay Type | IC50/Activity Level |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging Assay | Significant reduction |
| Antihypertensive Effect | Blood Pressure Assay | Lowered systolic BP |
| Urease Inhibition | Enzyme Inhibition Assay | IC50 = X µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
